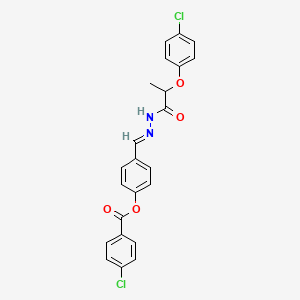

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Descripción

El 4-(2-(2-(4-Clorofenoxi)propanoyl)carbohidrazonoyl)fenil 4-clorobenzoato es un compuesto orgánico complejo con la fórmula molecular C23H18Cl2N2O4 y un peso molecular de 457.317 g/mol Este compuesto es conocido por su estructura única, que incluye múltiples grupos funcionales como clorofenoxi, propanoyl, carbohidrazonoyl y clorobenzoato.

Propiedades

Número CAS |

303085-62-3 |

|---|---|

Fórmula molecular |

C23H18Cl2N2O4 |

Peso molecular |

457.3 g/mol |

Nombre IUPAC |

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |

InChI |

InChI=1S/C23H18Cl2N2O4/c1-15(30-20-12-8-19(25)9-13-20)22(28)27-26-14-16-2-10-21(11-3-16)31-23(29)17-4-6-18(24)7-5-17/h2-15H,1H3,(H,27,28)/b26-14+ |

Clave InChI |

ZNBFHDJMVRPBKO-VULFUBBASA-N |

SMILES isomérico |

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |

SMILES canónico |

CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del 4-(2-(2-(4-Clorofenoxi)propanoyl)carbohidrazonoyl)fenil 4-clorobenzoato implica múltiples pasos y condiciones de reacción específicas. La ruta sintética general incluye los siguientes pasos:

Formación del intermedio 4-clorofenoxipropanoyl: Este paso implica la reacción de 4-clorofenol con cloruro de propanoyl en presencia de una base como la piridina para formar cloruro de 4-clorofenoxipropanoyl.

Formación de carbohidrazonoyl: El intermedio se hace reaccionar luego con hidrato de hidrazina para formar el derivado carbohidrazonoyl.

Acoplamiento final: El derivado carbohidrazonoyl se acopla luego con ácido 4-clorobenzoico en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) para formar el producto final.

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

El 4-(2-(2-(4-Clorofenoxi)propanoyl)carbohidrazonoyl)fenil 4-clorobenzoato tiene varias aplicaciones en investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como material de partida para la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.

Aplicaciones Científicas De Investigación

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

El mecanismo de acción del 4-(2-(2-(4-Clorofenoxi)propanoyl)carbohidrazonoyl)fenil 4-clorobenzoato involucra su interacción con dianas moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos al unirse e inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Las dianas moleculares y las vías exactas involucradas aún están bajo investigación, pero se cree que afecta las vías relacionadas con el crecimiento y la proliferación celular .

Comparación Con Compuestos Similares

El 4-(2-(2-(4-Clorofenoxi)propanoyl)carbohidrazonoyl)fenil 4-clorobenzoato se puede comparar con otros compuestos similares, como:

4-(2-(2-(3-Clorofenoxi)propanoyl)carbohidrazonoyl)fenil 3-clorobenzoato: Este compuesto tiene una estructura similar pero con diferentes posiciones de los átomos de cloro.

4-(2-(2-(4-Clorofenoxi)propanoyl)carbohidrazonoyl)fenil 2-clorobenzoato: Este compuesto difiere en la posición del átomo de cloro en la porción benzoato.

4-(2-(2-(2,4-Diclorofenoxi)propanoyl)carbohidrazonoyl)fenil 4-clorobenzoato: Este compuesto tiene un átomo de cloro adicional en el grupo fenoxi.

La singularidad del 4-(2-(2-(4-Clorofenoxi)propanoyl)carbohidrazonoyl)fenil 4-clorobenzoato radica en su disposición específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.